molecular formula C15H14FNO2 B5806238 3-ethoxy-N-(3-fluorophenyl)benzamide

3-ethoxy-N-(3-fluorophenyl)benzamide

Cat. No. B5806238
M. Wt: 259.27 g/mol
InChI Key: RPFQFZYQDVCFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(3-fluorophenyl)benzamide (EFB) is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. EFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-fluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation. 3-ethoxy-N-(3-fluorophenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
3-ethoxy-N-(3-fluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethoxy-N-(3-fluorophenyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It has also been shown to have low toxicity in animal studies, which is an important consideration for the development of new drugs. However, one limitation of 3-ethoxy-N-(3-fluorophenyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-ethoxy-N-(3-fluorophenyl)benzamide. One area of interest is the development of new derivatives of 3-ethoxy-N-(3-fluorophenyl)benzamide that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 3-ethoxy-N-(3-fluorophenyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 3-ethoxy-N-(3-fluorophenyl)benzamide and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 3-ethoxy-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain 3-ethoxy-N-(3-fluorophenyl)benzamide in high yield and purity.

Scientific Research Applications

3-ethoxy-N-(3-fluorophenyl)benzamide has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

3-ethoxy-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQFZYQDVCFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(3-fluorophenyl)benzamide

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